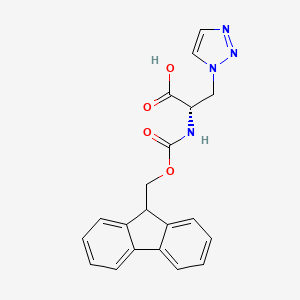

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(triazol-1-yl)propanoic acid

Description

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(triazol-1-yl)propanoic acid is an Fmoc (fluorenylmethyloxycarbonyl)-protected amino acid derivative featuring a triazol-1-yl substituent at the β-position of the propanoic acid backbone. The Fmoc group is a widely used protecting group in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal via piperidine . The triazole moiety, synthesized via click chemistry or other cycloaddition reactions, introduces unique physicochemical properties, such as enhanced polarity and hydrogen-bonding capacity, making it valuable in drug discovery and bioconjugation .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(triazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4/c25-19(26)18(11-24-10-9-21-23-24)22-20(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17-18H,11-12H2,(H,22,27)(H,25,26)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMNNHPUEOZRER-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CN=N4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN4C=CN=N4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(triazol-1-yl)propanoic acid typically involves multiple steps, starting with the protection of the amino group using the Fmoc group The triazole ring can be introduced through a click chemistry reaction, which involves the cycloaddition of an azide and an alkyne

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(triazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions.

Reduction: The Fmoc group can be removed through reduction.

Substitution: The propanoic acid moiety can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole oxides, while reduction of the Fmoc group would yield the free amine.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C23H26N4O4

- Molecular Weight : 422.48 g/mol

- CAS Number : [175453-07-3]

The structure features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amino groups during the formation of peptide bonds.

1.1. Peptide Synthesis

One of the primary applications of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(triazol-1-yl)propanoic acid is in peptide synthesis. The Fmoc group allows for the selective protection of amino acids, facilitating the solid-phase synthesis of peptides. This method is crucial for producing peptides with specific biological activities, including those with potential therapeutic effects against various diseases.

1.2. Anticancer Research

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, triazole-containing compounds have been shown to inhibit tumor growth in vitro and in vivo by interfering with cancer cell metabolism and proliferation pathways .

2.1. Enzyme Inhibition Studies

The triazole moiety is known for its ability to interact with various biological targets, including enzymes and receptors. Research has demonstrated that triazole derivatives can act as potent enzyme inhibitors, which could lead to the development of new drugs targeting specific diseases such as diabetes and hypertension .

2.2. Antimicrobial Activity

Compounds with similar structures have been evaluated for their antimicrobial properties. The incorporation of a triazole ring has been linked to enhanced activity against a range of bacteria and fungi, making these compounds promising candidates for developing new antimicrobial agents.

Case Studies

Mechanism of Action

The mechanism of action of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(triazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions and other molecules, influencing various biochemical pathways. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Fmoc-Protected Amino Acid Derivatives

Key Observations:

Polarity and Reactivity :

- The triazole derivative exhibits higher polarity compared to phenyl or indole-containing analogs due to its nitrogen-rich heterocycle, improving solubility in aqueous systems .

- Bromophenyl and furyl substituents introduce steric and electronic effects, respectively, altering peptide folding and binding affinities .

Synthetic Utility :

- Triazole and imidazole derivatives are pivotal in click chemistry and metal-organic frameworks, whereas Alloc-protected variants enable orthogonal deprotection strategies .

- Indole-containing analogs are critical for synthesizing tryptophan-rich peptides involved in neurotransmitter studies .

Applications :

- Triazole derivatives are widely used in bioconjugation (e.g., antibody-drug conjugates) due to their stable linkage under physiological conditions .

- Halogenated analogs (e.g., bromophenyl) serve as intermediates for Suzuki-Miyaura cross-coupling reactions in medicinal chemistry .

Research Findings and Data

Peptide Coupling Efficiency

- Coupling yields for triazole-containing peptides exceed 90% in SPPS, comparable to standard Fmoc-amino acids, while bromophenyl variants require extended coupling times due to steric hindrance .

Biological Activity

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(triazol-1-yl)propanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₈H₁₈N₄O₃

- Molecular Weight : 342.36 g/mol

- CAS Number : 1290040-14-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

- G-Protein-Coupled Receptors (GPCRs) : It has shown potential as an agonist for certain GPCRs, which play crucial roles in signal transduction and cellular communication .

- Protein Kinases : The compound exhibits inhibitory effects on specific protein kinases involved in cell proliferation and survival pathways, indicating a role in cancer therapy .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies

-

Anticancer Activity :

A study evaluated the compound's efficacy against human breast cancer cells. Results indicated that it induced apoptosis through the activation of caspase pathways, leading to significant reductions in cell viability. -

Neuroprotection :

In a murine model of neurodegeneration, this compound was shown to reduce oxidative stress markers and improve cognitive function, suggesting potential for treating neurodegenerative diseases. -

Anti-inflammatory Effects :

Research demonstrated that the compound inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, highlighting its potential use in treating inflammatory diseases.

Q & A

Q. What are the primary synthetic routes for (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(triazol-1-yl)propanoic acid, and what reaction conditions optimize yield?

Answer: The compound is synthesized via Fmoc (9-fluorenylmethoxycarbonyl) protection of the amino group, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety. Key steps include:

- Fmoc protection : Use Fmoc-Cl or Fmoc-OSu in anhydrous DMF under nitrogen, with a base like DIEA to maintain pH 8–9 .

- Triazole formation : Employ Cu(I) catalysts (e.g., CuSO₄·NaAsc) in a 1:1 mixture of t-BuOH/H₂O at 50–60°C for 12–24 hours .

Optimal yields (>80%) require strict control of moisture and oxygen to prevent side reactions.

Q. How is the compound purified, and what analytical methods validate its structural integrity?

Answer:

- Purification : Reverse-phase HPLC (C18 column) using a gradient of acetonitrile/water (0.1% TFA) is standard. Recrystallization from ethyl acetate/hexane (1:3) improves purity .

- Characterization :

- 1H NMR (400 MHz, DMSO-d6): δ 7.75–7.30 (m, aromatic Fmoc protons), 5.10 (d, NH), 4.40 (m, CH-triazole) .

- HPLC : Purity ≥99% confirmed at 254 nm .

Q. What are the recommended storage conditions to ensure stability?

Answer:

- Solid form : Store at –20°C under argon to prevent Fmoc group cleavage and triazole oxidation .

- Solution (DMF/DMSO) : Store at –80°C for ≤6 months; avoid freeze-thaw cycles to minimize decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data across studies?

Answer: Discrepancies often arise from solvent choice, pH, or trace metal contaminants. To reconcile

- Solubility : Test in DMF (high solubility) vs. aqueous buffers (pH-dependent aggregation). Use dynamic light scattering (DLS) to monitor colloidal stability .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., Fmoc deprotection or triazole ring oxidation) .

Q. What strategies mitigate racemization during peptide coupling reactions involving this compound?

Answer: Racemization occurs at the α-carbon during activation. Mitigation methods:

- Low-temperature coupling : Use HOBt/DIC activation at 0–4°C in DMF, reducing reaction time to ≤2 hours .

- Additives : Include 2% (v/v) Cl-HOBt or OxymaPure to suppress base-induced racemization .

Monitor enantiomeric purity via chiral HPLC (Chiralpak IA column, hexane/IPA = 90:10) .

Q. How do steric effects from the triazole group influence peptide backbone conformation?

Answer: The rigid triazole ring restricts torsional angles, favoring β-turn or helical conformations. Techniques to study this:

Q. What safety protocols are critical when handling this compound, given conflicting hazard classifications?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and a respirator (N95) to prevent skin/eye contact and inhalation .

- Ventilation : Use fume hoods with ≥100 ft/min face velocity during weighing and synthesis .

- Spill Management : Neutralize acidic residues with NaHCO₃ and adsorb solids using vermiculite .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity (e.g., enzyme inhibition vs. no activity)?

Answer:

- Assay Conditions : Verify buffer ionic strength (e.g., 150 mM NaCl vs. 50 mM) and incubation time (30 min vs. 24 hr), which affect triazole-mediated interactions .

- Control Experiments : Test Fmoc-deprotected analogs to isolate the triazole’s contribution to activity .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 401.45 g/mol | |

| Purity (HPLC) | ≥99% | |

| λmax (UV-Vis) | 265 nm (Fmoc) | |

| Solubility in DMF | 50 mg/mL |

Q. Table 2. Hazard Classification Comparison

| Source | GHS Hazard Statements | Reference |

|---|---|---|

| H302, H315, H319 | ||

| H302, H335 | ||

| Recommended Protocol | Treat as H302/H315/H319/H335 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.